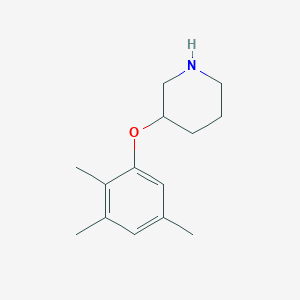

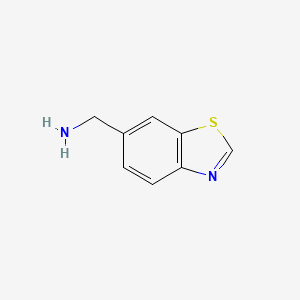

6-(Aminomethyl)benzothiazole

概要

説明

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various compounds such as aldehydes, ketones, acids, and acyl chlorides . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

Benzothiazole derivatives have a rigid conjugated structure, good optical properties, and pharmacological activity . They are often used in the construction of fluorescent probes .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct fluorescent probes based on mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .科学的研究の応用

Anticancer Agent

6-(Aminomethyl)benzothiazole: derivatives have been studied for their potential as anticancer agents. The unique structure of benzothiazole allows for the creation of compounds that can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown significant inhibitory effects on human epidermoid carcinoma and non-small cell lung cancer cell lines .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties. They have been evaluated for their ability to reduce the activity of inflammatory cytokines like IL-6 and TNF-α, which play a crucial role in immune regulation and inflammation. This suggests potential applications in treating chronic inflammatory diseases .

Antimicrobial Properties

Benzothiazole derivatives, including those with the 6-(Aminomethyl) group, are known to possess antimicrobial activities. They have been synthesized and tested against various bacterial and fungal infections, indicating their usefulness in developing new antimicrobial drugs .

Antidiabetic Effects

The benzothiazole nucleus has been associated with antidiabetic effects. Research indicates that these compounds can be effective in managing diabetes, which opens up avenues for new therapeutic approaches to this widespread disease .

Anticonvulsant Applications

Due to their heterocyclic nature, benzothiazole derivatives are explored for anticonvulsant applications. They may offer new solutions for the treatment of seizure disorders, contributing to the field of neuropharmacology .

Agricultural Chemicals

In agriculture, benzothiazole compounds are being researched for their potential as new types of agricultural chemicals. They have shown promise in antibacterial, antifungal, antiviral activities, and even in weeding and insecticidal applications. This could lead to the development of more effective and possibly safer agricultural products .

作用機序

Target of Action

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives bearing an amide moiety have been shown to exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid dna . This suggests that 6-(Aminomethyl)benzothiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase interferes with DNA replication and transcription .

Pharmacokinetics

Benzothiazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tetanus activity and muscle relaxant effects . They have also been used in the preparation of various bioactive compounds .

Action Environment

It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions . These factors could potentially affect the action and efficacy of 6-(Aminomethyl)benzothiazole.

Safety and Hazards

将来の方向性

Benzothiazole derivatives have a wide range of biological activities and medicinal applications, making them a promising area for future research . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities . Furthermore, the synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

特性

IUPAC Name |

1,3-benzothiazol-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXLCNBWYIEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663238 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)benzothiazole | |

CAS RN |

499770-92-2 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)

![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)

![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)

![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)

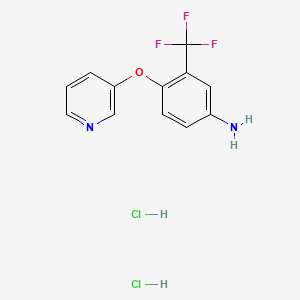

![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)

![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)